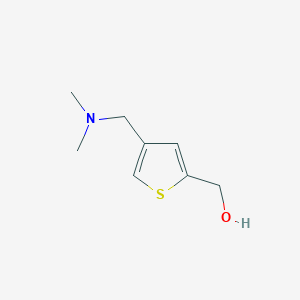
1,2,3,4,5-Pentachloro-5-ethylcyclopentadiene
Descripción general
Descripción
1,2,3,4,5-Pentachloro-5-ethylcyclopentadiene is a chlorinated derivative of cyclopentadiene. It is a pale-yellow oil with the molecular formula C7H5Cl5 and a molecular weight of 266.3796 . This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentachloro-5-ethylcyclopentadiene involves the alkylation of hexachlorocyclopentadiene with triethyl phosphite. The process is carried out in a three-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and air condenser. The reaction mixture is maintained at a temperature between 0° and 10°C during the addition of hexachlorocyclopentadiene to the triethyl phosphite solution. After the addition is complete, the mixture is allowed to warm to room temperature, followed by steam distillation to isolate the product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4,5-Pentachloro-5-ethylcyclopentadiene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: Reduction can lead to the formation of less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amine derivatives, while oxidation can produce various oxygenated compounds.
Aplicaciones Científicas De Investigación
1,2,3,4,5-Pentachloro-5-ethylcyclopentadiene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2,3,4,5-Pentachloro-5-ethylcyclopentadiene involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the context of its use and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Hexachlorocyclopentadiene: A precursor in the synthesis of 1,2,3,4,5-Pentachloro-5-ethylcyclopentadiene.
Pentachlorocyclopentadiene: Another chlorinated derivative with similar properties.
Ethylcyclopentadiene: A non-chlorinated analog with different reactivity.
Uniqueness
This compound is unique due to the presence of both ethyl and multiple chlorine substituents, which confer distinct chemical properties and reactivity compared to its analogs. This makes it valuable for specific applications where these properties are advantageous .
Propiedades
Fórmula molecular |
C7H5Cl5 |
|---|---|
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
1,2,3,4,5-pentachloro-5-ethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C7H5Cl5/c1-2-7(12)5(10)3(8)4(9)6(7)11/h2H2,1H3 |
Clave InChI |
VUSBWOJGUYDBOG-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-Butyl 4-({[(3-isopropyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)carbonyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B8306051.png)
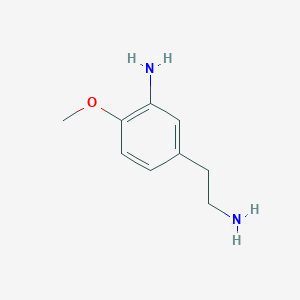
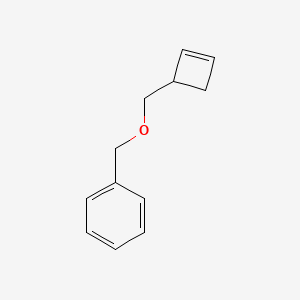
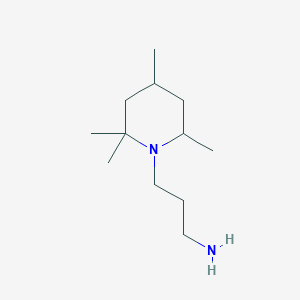

![tert-butyl N-[3-(3-oxopropyl)phenyl]carbamate](/img/structure/B8306085.png)

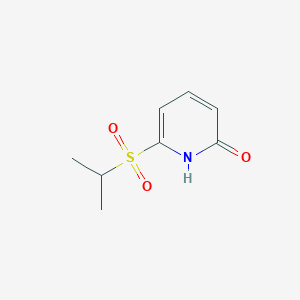
![2-Benzo[b]thiophen-7-yl-phenol](/img/structure/B8306099.png)
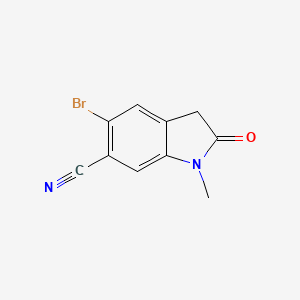

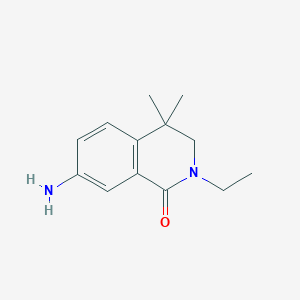
![3-[(N'-cyanocarbamimidoyl)amino]benzoic acid](/img/structure/B8306142.png)
